3-Acetoxy-3-methyl-2-butanone

概述

描述

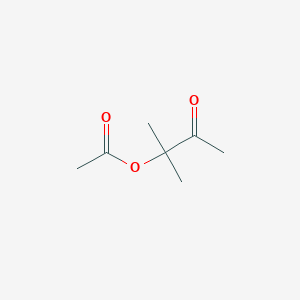

3-Acetoxy-3-methyl-2-butanone is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . It is also known as 2-butanone, 3-acetoxy-3-methyl-. This compound is characterized by its acetoxy group attached to a methylated butanone backbone. It is a colorless liquid with a pleasant odor and is used in various chemical applications.

准备方法

Synthetic Routes and Reaction Conditions: 3-Acetoxy-3-methyl-2-butanone can be synthesized through the esterification of 3-hydroxy-3-methyl-2-butanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process, where 3-hydroxy-3-methyl-2-butanone and acetic anhydride are fed into a reactor with a catalyst. The product is then purified through distillation to achieve the desired purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Flavoring Agent in Food Industry

3-Acetoxy-3-methyl-2-butanone is recognized for its use as a flavoring agent in food products. Its pleasant aroma and taste make it suitable for enhancing flavors in various food items.

Case Study: Flavoring Evaluation

A study conducted by the European Food Safety Authority (EFSA) evaluated the safety of flavoring agents including this compound. The findings indicated no safety concerns at current levels of intake when used as a flavoring agent, highlighting its acceptability in food applications .

Pharmaceutical Applications

This compound has potential applications in pharmaceuticals due to its structural properties that allow for various chemical modifications.

Synthesis of Active Pharmaceutical Ingredients (APIs)

Research has shown that derivatives of this compound can be synthesized to create active pharmaceutical ingredients. For instance, it can be used as an intermediate in the synthesis of specific drugs targeting metabolic pathways .

Chemical Synthesis and Research

In chemical synthesis, this compound serves as a versatile intermediate for producing other chemicals.

Synthetic Pathways

The compound can undergo various reactions such as:

- Acylation Reactions : It can react with different nucleophiles to form esters and other derivatives.

- Hydrogenation : Under catalytic conditions, it can be reduced to yield alcohols which are important in organic synthesis .

Industrial Applications

In industrial settings, this compound is utilized in the production of solvents and coatings due to its solvent properties.

Solvent Properties

The compound exhibits good solubility characteristics, making it useful in formulations requiring solvents for paints and coatings .

Research and Development

Ongoing research continues to explore the potential applications of this compound in various fields.

Innovative Uses

Recent studies have investigated its role in:

- Biocatalysis : Utilizing enzymes to catalyze reactions involving this compound.

- Environmental Chemistry : Assessing its degradation pathways and environmental impact .

Summary Table of Applications

作用机制

The mechanism of action of 3-acetoxy-3-methyl-2-butanone involves its ability to undergo esterification and hydrolysis reactions. The acetoxy group can be hydrolyzed to form the corresponding alcohol and acetic acid. This compound can also participate in various organic reactions, acting as a nucleophile or electrophile depending on the reaction conditions .

相似化合物的比较

3-Hydroxy-3-methyl-2-butanone: This compound is a precursor in the synthesis of 3-acetoxy-3-methyl-2-butanone.

2-Butanone: A simpler ketone that lacks the acetoxy group.

3-Acetoxy-2-butanone: A structural isomer with the acetoxy group on a different carbon atom.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its acetoxy group provides a site for nucleophilic attack, making it a versatile intermediate in organic synthesis .

生物活性

3-Acetoxy-3-methyl-2-butanone, with the chemical formula CHO, is an organic compound that has garnered interest due to its potential biological activities. This compound is a derivative of 3-hydroxy-3-methyl-2-butanone and is notable for its applications in various fields, including food flavoring, pharmaceuticals, and research.

This compound is characterized by the presence of an acetoxy group, which contributes to its reactivity and biological interactions. The compound is a colorless liquid with a sweet, fruity odor. Its molecular structure allows for interactions with biological macromolecules, influencing metabolic pathways.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy varies depending on concentration and the type of microorganism.

- Cytotoxic Effects : Research has shown that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in cancer therapy.

- Metabolic Interactions : The compound may influence metabolic pathways due to its structural similarity to other biologically active ketones and esters.

Antimicrobial Activity

A study conducted by researchers examined the antimicrobial properties of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting its potential as a natural preservative in food products.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 100 µg/mL |

| S. aureus | 150 µg/mL |

Cytotoxicity Studies

In vitro studies involving various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound exhibits dose-dependent cytotoxicity. The IC values were determined to be approximately 75 µM for HeLa cells and 60 µM for MCF-7 cells. This suggests that the compound may disrupt cellular processes leading to apoptosis in cancer cells.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 75 |

| MCF-7 | 60 |

The mechanism by which this compound exerts its biological effects is not fully understood but may involve:

- Interaction with Cell Membranes : The lipophilic nature of the compound allows it to integrate into cell membranes, potentially disrupting membrane integrity.

- Induction of Apoptosis : Evidence suggests that the compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Food Industry Application : A case study on the use of this compound as a flavoring agent demonstrated its effectiveness in enhancing the sensory profile of various food products while also providing antimicrobial benefits.

- Pharmaceutical Research : Investigations into the cytotoxic properties have led to preliminary formulations for potential cancer treatments, focusing on optimizing dosage and delivery methods.

属性

IUPAC Name |

(2-methyl-3-oxobutan-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5(8)7(3,4)10-6(2)9/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJOZIJFBJYYHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50496419 | |

| Record name | 2-Methyl-3-oxobutan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10235-71-9 | |

| Record name | 2-Methyl-3-oxobutan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。